OTS964

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

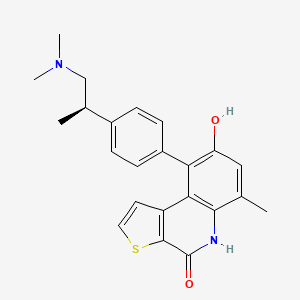

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRUAOZMVFDPQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OTS964 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and correlates with poor prognosis, making it an attractive target for cancer therapy.[1][2] this compound has demonstrated significant antitumor activity in preclinical models, primarily by inducing cytokinesis failure, leading to apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling pathways, cellular effects, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.

Molecular Targets of this compound

The primary molecular target of this compound is TOPK , a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] this compound exhibits high affinity and selectivity for TOPK, with a reported IC50 of 28 nM in cell-free assays.[3][6][7]

This compound also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11) , with a reported binding affinity (Kd) of 40 nM for CDK11B.[3][6][8] More recent studies have further characterized this compound as a highly selective CDK11 inhibitor, with an IC50 of 49 nM against CDK11B in in vitro kinase assays.[9][10] While TOPK inhibition is considered the primary driver of the characteristic cytokinesis defect, the inhibition of CDK11 may also contribute to the overall anti-cancer effects of this compound.[9]

In Vitro Kinase Inhibitory Profile

The selectivity of this compound has been assessed against a panel of kinases. At a concentration of 2 µM, this compound inhibited TOPK activity by 79.7%, while the mean inhibitory effect against other kinases was significantly lower.[1] This highlights the specificity of this compound for TOPK.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the disruption of signaling pathways essential for mitosis, particularly cytokinesis.

Inhibition of the TOPK Signaling Pathway

TOPK is a key regulator of mitosis and is involved in the spindle assembly checkpoint and cytokinesis.[9] Upstream regulators of TOPK in cancer include receptor tyrosine kinases such as EGFR and ALK.[7] Upon activation, TOPK phosphorylates several downstream substrates critical for cell division. This compound, by inhibiting the kinase activity of TOPK, blocks these phosphorylation events.

// Upstream Activators node [fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR"]; ALK [label="ALK"];

// Core Pathway node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOPK [label="TOPK"];

// Drug node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound"];

// Downstream Effectors node [fillcolor="#FBBC05", fontcolor="#202124"]; PRC1 [label="PRC1"]; Histone_H3 [label="Histone H3"];

// Cellular Processes node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"]; Cytokinesis [label="Cytokinesis"]; Chromosome_Condensation [label="Chromosome Condensation"]; Apoptosis [label="Apoptosis"];

// Edges edge [color="#5F6368"]; EGFR -> TOPK; ALK -> TOPK; this compound -> TOPK [arrowhead=tee]; TOPK -> PRC1 [label=" p"]; TOPK -> Histone_H3 [label=" p"]; PRC1 -> Cytokinesis; Histone_H3 -> Chromosome_Condensation; Cytokinesis -> Apoptosis [style=dashed, label=" failure leads to"]; }

Caption: TOPK Signaling Pathway Inhibition by this compound.

Downstream Effects of TOPK Inhibition

2.2.1. Inhibition of PRC1 Phosphorylation and Cytokinesis Failure

A critical downstream substrate of TOPK is Protein Regulator of Cytokinesis 1 (PRC1).[11] TOPK enhances the Cdk1/cyclin B1-dependent phosphorylation of PRC1 at Thr481, which is essential for the proper formation of the spindle midzone and completion of cytokinesis.[11] By inhibiting TOPK, this compound prevents the phosphorylation of PRC1, leading to defects in cytokinesis.[3] This is characterized by the appearance of an "intercellular bridge" connecting daughter cells that fail to separate, ultimately leading to apoptosis.[7][12]

2.2.2. Reduction of Histone H3 Phosphorylation

TOPK also directly phosphorylates Histone H3 at Serine 10 (Ser10), a modification associated with chromosome condensation during mitosis.[1][7][13] Treatment with this compound leads to a decrease in the phosphorylation of Histone H3 at this site.[1][7]

Cellular Effects of this compound

The inhibition of TOPK and its downstream signaling pathways by this compound manifests in several key cellular effects:

-

Inhibition of Cell Proliferation: this compound potently inhibits the growth of a wide range of cancer cell lines, particularly those with high TOPK expression.[6][7]

-

Induction of Cytokinesis Defects: As described above, the most prominent effect of this compound is the failure of cells to complete cytokinesis, resulting in binucleated cells or cells connected by an intercellular bridge.[3][12]

-

Induction of Apoptosis: The failure to complete cell division triggers programmed cell death (apoptosis) in cancer cells.[3][12]

Quantitative Data

In Vitro Efficacy of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of human cancer cell lines.

| Cell Line | Cancer Type | TOPK Status | IC50 (nM) | Reference(s) |

| LU-99 | Lung Cancer | Positive | 7.6 | [6][7] |

| HepG2 | Liver Cancer | Positive | 19 | [6][7] |

| Daudi | Burkitt's Lymphoma | Positive | 25 | [6][7] |

| A549 | Lung Cancer | Positive | 31 | [6][7] |

| UM-UC-3 | Bladder Cancer | Positive | 32 | [6][7] |

| HCT-116 | Colon Cancer | Positive | 33 | [6][7] |

| MKN1 | Stomach Cancer | Positive | 38 | [6][7] |

| MKN45 | Stomach Cancer | Positive | 39 | [6][7] |

| 22Rv1 | Prostate Cancer | Positive | 50 | [6][7] |

| DU4475 | Breast Cancer | Positive | 53 | [6][7] |

| T47D | Breast Cancer | Positive | 72 | [6][7] |

| MDA-MB-231 | Breast Cancer | Positive | 73 | [6][7] |

| HT29 | Colon Cancer | Negative | 290 | [6][7] |

| MCF-7 | Breast Cancer | N/A | 143.0 | [9] |

| MDA-MB-231 | Breast Cancer | N/A | 138.0 | [9] |

In Vivo Efficacy of this compound

In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound.

| Cancer Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference(s) |

| LU-99 | Nude mice | 40 mg/kg, IV (liposomal), twice weekly for 3 weeks | Complete tumor regression in 5 out of 6 mice. | [1][10] |

| LU-99 | Nude mice | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | [1][10][12] |

| HCT116, HCT-15, SW620 | Nude mice | Oral, once daily for 3 weeks | Significant tumor growth inhibition. | [14] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound in cancer cell lines.[6][15]

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-7,000 cells per well and allow them to adhere overnight.[6][15]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C in the dark.

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

// Steps node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Add_this compound [label="Add Serial Dilutions of this compound"]; Incubate [label="Incubate for 72h"]; Add_MTT [label="Add MTT Reagent"]; Incubate_MTT [label="Incubate for 3h"]; Add_DMSO [label="Add DMSO"]; Read_Absorbance [label="Read Absorbance at 570nm"]; Analyze_Data [label="Calculate IC50"]; End [label="End"];

// Edges edge [color="#5F6368"]; Start -> Seed_Cells; Seed_Cells -> Add_this compound; Add_this compound -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_DMSO; Add_DMSO -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Caption: Workflow for Cell Viability (MTT) Assay.

Western Blot Analysis

This protocol is used to assess the levels of specific proteins and their phosphorylation status following this compound treatment.[6]

-

Cell Lysis: Lyse treated and untreated cells and quantify the protein concentration using a BCA protein assay.

-

SDS-PAGE: Load 10-20 µg of total protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against TOPK, phospho-TOPK, PRC1, phospho-PRC1 (Thr481), Histone H3, and phospho-Histone H3 (Ser10).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

// Steps node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start"]; Cell_Lysis [label="Cell Lysis & Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Transfer to PVDF Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation (overnight)"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; End [label="End"];

// Edges edge [color="#5F6368"]; Start -> Cell_Lysis; Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> End; }

Caption: General Workflow for Western Blot Analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[2]

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Flow Cytometry Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[4][16]

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mechanisms of Resistance to this compound

Resistance to this compound has been associated with the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

ABCG2- and ABCB1-Mediated Resistance

Overexpression of ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) has been shown to confer resistance to this compound.[6][8][11][17]

-

Increased Drug Efflux: Cancer cells overexpressing these transporters actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

-

Stimulation of ATPase Activity: this compound has been shown to stimulate the ATPase activity of both ABCG2 and ABCB1, indicating that it is a substrate for these transporters.[6][8][11][12]

Quantitative Analysis of Resistance

The degree of resistance is often quantified as the resistance fold (RF), which is the ratio of the IC50 of the resistant cell line to that of the parental sensitive cell line. For example, the effectiveness of this compound was found to be limited by 6.39-, 18.41-, and 25.41-fold in HEK293 cells overexpressing different variants of ABCG2.[6] In another study, this compound induced resistance to mitoxantrone in an ABCG2-overexpressing cell line, increasing the resistance fold from 19.57 to 57.63.[6][12]

Conclusion

This compound is a potent dual inhibitor of TOPK and CDK11 with a well-defined mechanism of action centered on the disruption of cytokinesis, leading to cancer cell apoptosis. Its efficacy in a broad range of cancer cell lines and in vivo models underscores its potential as a therapeutic agent. Understanding the detailed molecular mechanisms, including the specific downstream signaling events and the emergence of resistance through ABC transporters, is crucial for the clinical development and optimal application of this compound in cancer treatment. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to advance this promising anti-cancer compound.

References

- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 2. kumc.edu [kumc.edu]

- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oncogenic roles of TOPK and MELK, and effective growth suppression by small molecular inhibitors in kidney cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 11. PBK/TOPK inhibitor this compound resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. selleckchem.com [selleckchem.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. researchgate.net [researchgate.net]

OTS964: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 is a potent small molecule inhibitor initially identified for its high affinity and selectivity against T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a multitude of human cancers and correlated with poor prognosis. Subsequent research has revealed that this compound also potently inhibits cyclin-dependent kinase 11 (CDK11), a key regulator of transcription and cell cycle progression. This dual inhibitory activity underlies its powerful anti-tumor effects, primarily through the induction of cytokinesis failure and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The search for novel anti-cancer therapeutics with high efficacy and specificity remains a cornerstone of oncological research. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising target due to its limited expression in normal adult tissues but significant overexpression in a wide array of cancers, including lung, breast, and colorectal cancers.[1] TOPK plays a crucial role in mitosis, particularly in cytokinesis, and its inhibition has been shown to lead to cancer cell death.[2]

Cyclin-dependent kinase 11 (CDK11) is a member of the CDK family that is essential for transcription, RNA splicing, and cell cycle control.[3] The discovery of this compound's potent inhibitory activity against CDK11 has provided a deeper understanding of its mechanism of action and highlighted the therapeutic potential of targeting this kinase in oncology.[4][5][6][7][8]

This compound has demonstrated remarkable preclinical efficacy, including complete tumor regression in xenograft models of human lung cancer.[1][2] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, summarizing its pharmacological properties and providing the necessary information to facilitate further investigation and development.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound against TOPK, CDK11, and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference(s) |

| TOPK | Kinase Assay | IC50: 28 nM | [9][10] |

| CDK11B | Binding Assay | Kd: 40 nM | [9][10] |

| CDK11A | Kinase Assay | IC50: 10 nM | [11] |

| TYK2 | Kinase Assay | IC50: 207 nM | [11] |

| PRK1 | Kinase Assay | IC50: 508 nM | [11] |

| CDK9 | Kinase Assay | IC50: 538 nM | [11] |

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference(s) |

| LU-99 | Lung Cancer | 7.6 nM | CCK8 | [12] |

| HepG2 | Liver Cancer | 19 nM | CCK8 | [13] |

| Daudi | Burkitt's Lymphoma | 25 nM | CCK8 | [12] |

| A549 | Lung Cancer | 31 nM | CCK8 | [12] |

| UM-UC-3 | Bladder Cancer | 32 nM | CCK8 | [12] |

| HCT-116 | Colorectal Cancer | 33 nM | CCK8 | [12] |

| MIA PaCa-2 | Pancreatic Cancer | 30 nM | CCK8 | [12] |

| T47D | Breast Cancer | 72 nM | CCK8 | [12] |

| MDA-MB-231 | Breast Cancer | 73 nM | CCK8 | [13] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Administration Route | Dosage | Outcome | Reference(s) |

| BALB/c nude mice (LU-99) | Lung Cancer | Intravenous (liposomal) | 40 mg/kg on days 1, 4, 8, 11, 15, 18 | Complete tumor regression | [10][13] |

| BALB/c nude mice (LU-99) | Lung Cancer | Oral | 50 or 100 mg/kg/day for 2 weeks | Complete tumor regression | [10][12][13] |

| NSG mice (U87) | Glioblastoma | Subcutaneous | N/A (for PET imaging study) | Successful tumor uptake for imaging | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure based on common kinase assay methodologies and specific details from this compound-related publications.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TOPK and CDK11.

Materials:

-

Recombinant human TOPK and CDK11/cyclin complexes

-

Kinase-specific substrate (e.g., myelin basic protein for TOPK, synthetic peptide for CDK11)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS/Tris pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

96-well plates (white, opaque for luminescence)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound solution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and information from studies involving this compound.[15][16][17]

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, LU-99)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates (clear)

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (or DMSO for control).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol is based on the methodology described in the primary literature on this compound.[2][18][19]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

-

Human cancer cell line (e.g., LU-99)

-

Matrigel (optional)

-

This compound (for oral administration) or liposomal this compound (for intravenous administration)

-

Vehicle control (e.g., saline, PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 5 x 10^6 LU-99 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle according to the desired schedule (e.g., oral gavage daily or intravenous injection twice weekly).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Plot the average tumor volume over time for each group to assess the anti-tumor effect of this compound.

Mandatory Visualizations

Signaling Pathways

Caption: TOPK Signaling Pathway and Inhibition by this compound.

Caption: Role of CDK11 in Cellular Processes and Inhibition by this compound.

Experimental Workflows

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: Workflow for In Vivo Xenograft Model Study.

Conclusion

This compound represents a promising therapeutic candidate with a unique dual-inhibitory mechanism targeting both TOPK and CDK11. Its potent cytotoxic effects against a broad range of cancer cell lines and its remarkable ability to induce complete tumor regression in preclinical models underscore its potential for clinical development. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug developers interested in further exploring the therapeutic utility of this compound and the broader implications of targeting TOPK and CDK11 in cancer. Further investigation into its clinical safety and efficacy, as well as the development of predictive biomarkers, will be crucial for its successful translation into a novel anti-cancer therapy.

References

- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]

- 6. search.library.berkeley.edu [search.library.berkeley.edu]

- 7. researchgate.net [researchgate.net]

- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - paasp network [paasp.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 19. DSpace [repositori.upf.edu]

The Role of OTS964 in Inducing Cytokinesis Defects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces cytokinesis defects in cancer cells, leading to apoptosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting TOPK and the process of cytokinesis in oncology.

Introduction to this compound and its Target: TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[3] It plays a crucial role in mitosis, particularly in the final stage of cell division, cytokinesis.[3] TOPK is highly expressed in numerous cancer types, while its expression in normal adult tissues is limited, making it an attractive target for cancer therapy.[1][2]

This compound is a highly selective and potent inhibitor of TOPK, with a reported IC50 of 28 nM in cell-free assays.[4][5][6][7] By inhibiting TOPK, this compound disrupts the normal process of cytokinesis, leading to the formation of multinucleated cells and subsequent induction of apoptosis.[2][4] This targeted mechanism of action has shown significant anti-tumor activity in preclinical models, including complete tumor regression in xenograft models of human lung cancer.[2][8][9]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LU-99 | Lung Cancer | 7.6 | [4][5] |

| A549 | Lung Cancer | 31 | [4][5] |

| T47D | Breast Cancer | 72 | [4][5] |

| MDA-MB-231 | Breast Cancer | 73 | [4][5] |

| DU4475 | Breast Cancer | 53 | [4][5] |

| HCT-116 | Colon Cancer | 33 | [4][5] |

| HT29 (TOPK-negative) | Colon Cancer | 290 | [4][5] |

| Daudi | Burkitt's Lymphoma | 25 | [4][5] |

| UM-UC-3 | Bladder Cancer | 32 | [4][5] |

| MKN1 | Stomach Cancer | 38 | [4][5] |

| MKN45 | Stomach Cancer | 39 | [4][5] |

| HepG2 | Liver Cancer | 19 | [4][5] |

| MIAPaca-2 | Pancreatic Cancer | 30 | [4][5] |

| 22Rv1 | Prostate Cancer | 50 | [4][5] |

Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models

| Formulation | Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |

| Liposomal this compound | Nude Mice | LU-99 | 40 mg/kg, IV, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. | [2][9] |

| Free this compound | Nude Mice | LU-99 | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | [2][9] |

Mechanism of Action: Induction of Cytokinesis Defects

This compound's primary mechanism of action is the inhibition of TOPK, which disrupts the final stages of cytokinesis, specifically the process of abscission. This leads to the failure of daughter cells to separate, resulting in multinucleated cells that subsequently undergo apoptosis.

The TOPK Signaling Pathway in Cytokinesis

TOPK activity is tightly regulated during mitosis. In the early stages of mitosis, the inactivation of Protein Phosphatase 1 alpha (PP1α) by the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex leads to the autophosphorylation and activation of TOPK.[3] Activated TOPK then phosphorylates key substrates essential for cytokinesis. Two critical downstream targets of TOPK in this process are p97, an ATPase, and PRC1, a microtubule-bundling protein.[3][10]

The phosphorylation of p97 is mediated through an interaction with the adaptor protein p47.[3] This complex is crucial for the abscission process. TOPK also enhances the CDK1/Cyclin B1-dependent phosphorylation of PRC1, a protein essential for the formation of the spindle midzone and completion of cytokinesis.[10]

References

- 1. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 3. Critical roles of T‐LAK cell‐originated protein kinase in cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 10. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of OTS964 in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the study of OTS964, a potent and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), in various breast cancer models. The information compiled herein is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Executive Summary

This compound is a small molecule inhibitor targeting TOPK, a mitotic kinase frequently overexpressed in a multitude of cancers, including aggressive subtypes of breast cancer such as triple-negative breast cancer (TNBC).[1] High TOPK expression is often correlated with a poor prognosis.[1] Preclinical investigations have demonstrated that this compound effectively disrupts a critical step in cell division, leading to cancer cell death and complete tumor regression in xenograft models.[1] While the free form of the compound has been associated with hematopoietic toxicity, a liposomal formulation has been shown to abrogate these side effects while maintaining potent anti-tumor efficacy.[1]

Mechanism of Action: Inhibition of Cytokinesis

This compound exerts its anti-tumor effect by inhibiting the kinase activity of TOPK, which plays an indispensable role in the final stage of mitosis, known as cytokinesis.[1] TOPK is a key regulator of the assembly and function of the mitotic spindle and the contractile ring required for the physical separation of daughter cells.

Inhibition of TOPK by this compound leads to a failure in cytokinesis, resulting in cells with multiple nuclei and, ultimately, apoptotic cell death.[1] This mechanism is validated by the observation that the cellular phenotype induced by this compound mirrors that of TOPK knockdown via small interfering RNAs (siRNAs).[1] Key downstream pharmacodynamic markers of this compound activity include reduced phosphorylation of TOPK itself at threonine 9 (p-TOPK Thr9) and decreased phosphorylation of Histone H3 at serine 10 (p-Histone H3 Ser10), a crucial event for chromosome condensation and segregation.

In Vitro Efficacy in Breast Cancer Cell Lines

This compound has demonstrated potent growth-inhibitory effects against human breast cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in both hormone receptor-positive and triple-negative subtypes.

| Cell Line | Breast Cancer Subtype | IC50 (nM) |

| MDA-MB-231 | Triple-Negative (TNBC) | 73 |

| T47D | ER-Positive, PR-Positive | 72 |

| Table 1: In Vitro Potency of this compound in Human Breast Cancer Cell Lines. |

Experimental Protocol: Cell Viability Assay (MTT/WST-based)

The anti-proliferative activity of this compound is determined using a standard colorimetric cell viability assay.

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, T47D) are harvested during the logarithmic growth phase. A single-cell suspension is prepared in a complete growth medium, and cells are seeded into 96-well microplates at a pre-optimized density (typically 2,000-10,000 cells per well) and allowed to adhere overnight.

-

Compound Treatment: A dilution series of this compound is prepared in the appropriate culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added. Control wells receive vehicle-only medium.

-

Incubation: Plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After incubation, 10 µL of a tetrazolium salt-based reagent (e.g., MTT or WST-8) is added to each well. The plates are incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8).

-

Data Analysis: Absorbance values are corrected for background, and cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy in Xenograft Models

While specific in vivo data for breast cancer models from the initial seminal studies are limited, the remarkable efficacy observed in other cancer types, such as lung cancer, is considered indicative of its potential. Oral administration (50 or 100 mg/kg/day) and intravenous administration of a liposomal formulation of this compound have both resulted in the complete regression of established tumors in mouse xenograft models.[1] The liposomal delivery system was developed to mitigate hematopoietic side effects observed with the free compound.[1]

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are cultured, harvested, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 5-10 x 10^6 cells per 100-200 µL.

-

Implantation: The cell suspension is subcutaneously injected into the flank of 6- to 8-week-old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100–150 mm³. Tumor volume is measured 2-3 times weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

-

Drug Formulation and Administration:

-

Oral: this compound is formulated in a suitable vehicle for oral gavage.

-

Intravenous (Liposomal): this compound is encapsulated in a liposomal delivery system to improve its safety profile.

-

-

Treatment: Mice are randomized into treatment and control groups. Treatment is administered according to a defined schedule (e.g., daily oral gavage or twice-weekly intravenous injections for 3 weeks). The control group receives the vehicle on the same schedule.

-

Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis.

Pharmacodynamic Assessment

The on-target effect of this compound in tumor tissue is confirmed by measuring the modulation of downstream biomarkers.

Experimental Protocol: Western Blot Analysis

-

Sample Preparation: Tumor tissues or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-TOPK (Thr9), total TOPK, p-PLK1 (Thr210), p-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels or the loading control.

Potential Resistance Mechanisms

Preclinical research has identified potential mechanisms of resistance to this compound. The ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP) has been implicated. Overexpression of ABCG2 may lead to increased efflux of this compound from cancer cells, thereby reducing its intracellular concentration and therapeutic effect. This suggests that co-administration with an ABCG2 inhibitor could be a strategy to overcome resistance in tumors with high ABCG2 expression.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for breast cancer. Its novel mechanism of action, which targets the critical process of cytokinesis, provides a distinct approach to cancer therapy. The potent in vitro activity against diverse breast cancer subtypes and the remarkable in vivo efficacy, particularly with a safety-enhanced liposomal formulation, underscore its clinical potential. Further investigation into biomarker strategies to identify patients most likely to respond and strategies to overcome potential resistance will be critical for its successful clinical translation.

References

Unraveling the Cellular Impact of OTS964: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS964 has emerged as a potent and selective small molecule inhibitor targeting T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase frequently overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Inhibition of Cytokinesis

This compound's primary mechanism of action is the disruption of cytokinesis, the final stage of cell division.[2][3][4] By inhibiting TOPK, this compound prevents cancer cells from successfully completing cell division, leading to a characteristic cytokinesis defect and subsequent induction of apoptosis (programmed cell death).[2][4][5] Time-lapse imaging of cancer cells treated with this compound reveals the formation of intercellular bridges, a hallmark of impaired cell division, followed by cell death.[2][6]

Visualizing the Mechanism of Action

Caption: this compound inhibits TOPK, leading to cytokinesis failure and subsequent apoptosis.

Key Molecular Targets

While TOPK is the primary target, this compound also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[7][8][9] The dual inhibition of these kinases likely contributes to its robust anti-cancer effects.

Affected Cellular Pathways

TOPK is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a role in pathways that are crucial for cell proliferation and survival.[10][11] Inhibition of TOPK by this compound consequently impacts these downstream signaling events.

TOPK Signaling Cascade

Caption: this compound inhibits TOPK, a key kinase in the MAPK/ERK signaling pathway.

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

This compound demonstrates potent growth-inhibitory effects across a wide range of cancer cell lines, with significantly weaker effects on TOPK-negative cells.[6][8]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LU-99 | Lung Cancer | 7.6 | [6][8] |

| HepG2 | Liver Cancer | 19 | [6][8] |

| Daudi | Burkitt's Lymphoma | 25 | [6][8] |

| A549 | Lung Cancer | 31 | [6][8] |

| UM-UC-3 | Bladder Cancer | 32 | [6][8] |

| HCT-116 | Colon Cancer | 33 | [6][8] |

| MKN1 | Stomach Cancer | 38 | [6][8] |

| MKN45 | Stomach Cancer | 39 | [6][8] |

| 22Rv1 | Prostate Cancer | 50 | [6][8] |

| DU4475 | Breast Cancer | 53 | [6][8] |

| T47D | Breast Cancer | 72 | [6][8] |

| MDA-MB-231 | Breast Cancer | 73 | [6][8] |

| HT29 | Colon Cancer (TOPK-negative) | 290 | [6][8] |

In Vivo Efficacy: Xenograft Models

This compound has shown remarkable efficacy in mouse xenograft models, leading to complete tumor regression.[1][2][3][4]

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mice | LU-99 (human lung cancer) | 40 mg/kg, intravenous (liposomal), twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice.[1][2] | [1][2][4] |

| Mice | LU-99 (human lung cancer) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice.[1][2] | [1][2] |

Mechanisms of Resistance

A potential mechanism of resistance to this compound involves the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[12][13][14][15] Overexpression of ABCG2 can lead to increased efflux of this compound from cancer cells, thereby reducing its intracellular concentration and therapeutic efficacy.[12][13][14][15] Studies have shown that co-administration of an ABCG2 inhibitor can re-sensitize resistant cells to this compound.[12][13] Another study has also implicated ABCB1-dependent transport in resistance to this compound.[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of this compound is the MTT assay.[12]

Workflow:

Caption: A typical workflow for assessing cell viability after this compound treatment.

Detailed Protocol:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with a range of concentrations of this compound.

-

After a 72-hour incubation period at 37°C, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

-

The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Western Blot Analysis

Western blotting is used to analyze the expression levels of specific proteins in response to this compound treatment.[12]

Detailed Protocol:

-

Cells are treated with this compound at various concentrations and for different durations.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., TOPK, p-TOPK, Histone H3, p-Histone H3, ABCG2) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Detailed Protocol:

-

Human cancer cells (e.g., LU-99) are subcutaneously injected into immunodeficient mice.

-

Tumors are allowed to grow to a palpable size (e.g., 150 mm³).[1][2]

-

Mice are then randomized into treatment and control groups.

-

This compound is administered via the desired route (e.g., oral gavage or intravenous injection of a liposomal formulation) according to the specified dosing schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of TOPK and the subsequent disruption of cytokinesis. Its potent in vitro and in vivo activity against a broad range of cancer types underscores its therapeutic potential. Further research into overcoming resistance mechanisms, such as those mediated by ABC transporters, will be crucial for its successful clinical development. This guide provides a comprehensive resource for researchers and clinicians working to further elucidate the role of this compound in cancer therapy.

References

- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 3. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. doaj.org [doaj.org]

- 16. PBK/TOPK inhibitor this compound resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Dosing of OTS964 in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 is a potent and selective inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various human cancers and correlated with poor prognosis.[1][2] Inhibition of TOPK by this compound leads to defects in cytokinesis and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[3][4] This document provides detailed application notes and protocols for the optimal use of this compound in mouse xenograft models, summarizing effective dosages, administration routes, and expected outcomes based on preclinical studies. Both oral and intravenous liposomal formulations have demonstrated significant anti-tumor efficacy, including complete tumor regression in lung cancer models.[1][5] While the free form of this compound can induce hematopoietic toxicity, liposomal delivery mitigates these adverse effects.[3][4]

Introduction

T-LAK cell-originated protein kinase (TOPK) is a key regulator of mitosis and is frequently overexpressed in a multitude of human malignancies, including lung and breast cancer.[2][3] Its limited expression in normal adult tissues positions TOPK as an attractive target for cancer therapy.[1] this compound is a small molecule inhibitor of TOPK with a high degree of affinity and selectivity (IC50 = 28 nM).[6][7] Preclinical studies in mouse xenograft models have shown that this compound can induce complete tumor regression.[1] This document outlines the optimal dosages and administration protocols for this compound to guide researchers in designing in vivo efficacy studies.

Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound in mouse xenograft models.

Table 1: Efficacy of Intravenously Administered Liposomal this compound in LU-99 Lung Cancer Xenograft Model

| Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Outcome | Adverse Effects |

| 40 | Twice a week for 3 weeks | Not specified, but led to tumor shrinkage | Complete tumor regression in 5 out of 6 mice.[1][2] | No detectable toxicity.[1][2] |

| 40 | On days 1, 4, 8, 11, 15, and 18 | Tumors continued to shrink after treatment | Complete tumor regression.[6] | Not specified |

Table 2: Efficacy of Orally Administered this compound in Mouse Xenograft Models

| Cancer Model | Dosage (mg/kg/day) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Outcome | Adverse Effects |

| LU-99 Lung Cancer | 100 | Daily for 2 weeks | Not specified, but led to tumor shrinkage | Complete tumor regression in all 6 mice.[1][5] | Low white blood cell counts that recovered within two weeks.[1] |

| LU-99 Lung Cancer | 50 | Daily for 2 weeks | 79% on day 15 | Significant tumor inhibition.[8] | No body weight loss.[8] |

| LU-99 Lung Cancer | 100 | Daily for 2 weeks | 113% on day 15 (indicating regression) | Complete tumor regression.[8] | No body weight loss.[8] |

| Colorectal Cancer (HCT116) | 15 | Daily for 3 weeks | 49.4% | Tumor growth inhibition.[9] | Not specified |

Experimental Protocols

General Mouse Xenograft Model Protocol

This protocol provides a general framework for establishing a subcutaneous xenograft model.

-

Cell Culture: Culture the desired human cancer cell line (e.g., LU-99 for lung cancer) under standard conditions.

-

Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with serum-free medium, and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep cells on ice.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[1][2]

This compound Administration Protocols

a) Intravenous Administration of Liposomal this compound

-

Formulation: Encapsulation of this compound in liposomes is crucial to avoid hematopoietic toxicity.[3][4] While the exact lipid composition from the pivotal studies is not publicly detailed, researchers can utilize standard liposomal formulation techniques.

-

Preparation:

-

Prepare the liposomal this compound formulation.

-

Dilute the formulation in sterile PBS to the desired concentration for injection.

-

-

Administration:

b) Oral Administration of this compound

-

Formulation: The free form of this compound can be administered orally.[1]

-

Preparation:

-

The specific vehicle used in the key studies is not detailed. A common vehicle for oral gavage is a solution of 0.5% carboxymethyl cellulose (CMC) in water.

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

-

Administration:

Visualizations

Signaling Pathway

Caption: TOPK Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow

Caption: Experimental Workflow for this compound Efficacy Study.

References

- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 6. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 7. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administration of OTS964 in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the novel anti-cancer agent, OTS964, via oral and intravenous routes in preclinical animal models. The protocols and data presented are compiled from published animal studies to guide researchers in designing and executing similar experiments.

Introduction to this compound

This compound is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers, including lung and breast cancer, while its expression in healthy adult tissues is limited.[3][4] High TOPK expression is often correlated with a poor prognosis.[3][4] this compound exerts its anti-tumor effect by inhibiting TOPK, which leads to defects in cytokinesis during cell division, ultimately resulting in apoptosis (programmed cell death) of the cancer cells.[1][5] Preclinical studies in mice have demonstrated that this compound can lead to complete tumor regression when administered either orally or intravenously.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound, comparing the efficacy and toxicity of oral and intravenous administration routes.

Table 1: Efficacy of this compound in LU-99 Human Lung Cancer Xenograft Mouse Model

| Administration Route | Dosage Regimen | Tumor Volume Before Treatment | Outcome | Citation |

| Intravenous (Liposomal) | 40 mg/kg, twice a week for 3 weeks | 150 mm³ | Complete tumor regression in 5 out of 6 mice.[3][4] Tumors continued to shrink after treatment cessation.[3] | [3][4] |

| Oral | 100 mg/kg, every day for 2 weeks | Not specified, but tumors were established | Complete tumor regression in all 6 mice.[3][4] Continuous tumor shrinkage observed after the final dose.[3][4] | [3][4] |

| Oral | 50 or 100 mg/kg/day for 2 weeks | Not specified | Complete tumor regression.[6] | [6] |

| Intravenous | 40 mg/kg on days 1, 4, 8, 11, 15, and 18 | Not specified | Tumors shrank and showed complete regression even after treatment stopped.[6] | [6] |

Table 2: Toxicological Findings of this compound Administration in Mice

| Administration Route | Formulation | Key Toxicological Findings | Recovery | Citation |

| Intravenous | Liposomal | No detectable toxicity.[3][4] This formulation completely eliminated hematopoietic toxicity.[3][4] | N/A | [3][4] |

| Oral | Free compound | Low white blood cell counts (leukocytopenia).[3][4] | Recovered within two weeks.[3][4] | [3][4] |

| Intravenous | Free compound | Hematopoietic adverse reactions (leukocytopenia associated with thrombocytosis).[1][2] | Spontaneous recovery from leukocytopenia.[2] | [1][2] |

Experimental Protocols

Animal Model

-

Species: Nude mice (e.g., BALB/c-nu/nu).[2]

-

Cell Line for Xenograft: LU-99 (human lung cancer cell line).[3][4]

-

Tumor Implantation: Subcutaneous injection of LU-99 cells into the flank of the mice.

-

Tumor Growth: Tumors were allowed to grow to a specific volume (e.g., 150 mm³) before the start of treatment.[3][4]

Drug Formulation and Administration

-

Oral Administration:

-

Intravenous Administration:

Efficacy Assessment

-

Tumor Measurement: Tumor size was measured regularly (e.g., twice a week) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Endpoint: The primary endpoint was tumor regression. Complete regression is defined as the disappearance of the tumor.

Toxicity Assessment

-

Hematological Analysis: Blood samples were collected to perform complete blood counts (CBC) to monitor for hematopoietic toxicity, such as leukocytopenia.[3][4]

-

Clinical Observation: Mice were monitored for any signs of toxicity, including changes in weight, behavior, and overall health.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

References

- 1. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for OTS964 Treatment in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS964 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers and is associated with poor prognosis.[3] Inhibition of TOPK by this compound has been shown to induce cytokinesis failure, leading to subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy.[2][4] These application notes provide detailed protocols for assessing apoptosis in cancer cell lines treated with this compound, utilizing common apoptosis assays: Annexin V/PI staining, caspase activity assays, and TUNEL assays.

Mechanism of Action: this compound-Induced Apoptosis

This compound primarily functions by inhibiting the kinase activity of TOPK. TOPK plays a crucial role in the G2/M phase of the cell cycle, particularly in cytokinesis. Inhibition of TOPK leads to defects in the final stage of cell division, resulting in multinucleated cells that subsequently undergo apoptosis.[2][3] This process is often accompanied by the activation of downstream apoptotic signaling pathways.

Caption: this compound inhibits TOPK, leading to cytokinesis defects and apoptosis.

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of TOPK-positive cancer cell lines after 72 hours of treatment. This data can be used as a reference for selecting appropriate concentrations for apoptosis assays.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Cancer | 31 | [2] |

| LU-99 | Lung Cancer | 7.6 | [2] |

| T47D | Breast Cancer | 72 | [2] |

| MDA-MB-231 | Breast Cancer | 73 | [2] |

| HCT-116 | Colon Cancer | 33 | [2] |

| HepG2 | Liver Cancer | 19 | [2] |

| MIAPaca-2 | Pancreatic Cancer | 30 | [2] |

| Daudi | Burkitt's Lymphoma | 25 | [2] |

| UM-UC-3 | Bladder Cancer | 32 | [2] |

| 22Rv1 | Prostate Cancer | 50 | [2] |

Experimental Protocols

General Considerations for this compound Treatment

-

Solubilization: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, further dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Treatment Duration: The optimal treatment duration for inducing apoptosis with this compound can vary depending on the cell line and the specific assay. Based on available data, treatment times ranging from 24 to 72 hours are commonly used.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and experimental conditions.

Protocol 1: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cells and collect the cell pellet.

-

Adherent cells: Collect the culture medium (which may contain apoptotic floating cells), wash the attached cells with PBS, and then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium, and centrifuge to obtain a cell pellet.

-

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol 2: Caspase Activity Assay (Caspase-3/7)

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Workflow:

Caption: Workflow for a caspase activity assay.

Materials:

-

Caspase-3/7 Glo® Assay kit (or equivalent)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a suitable density.

-

This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired time.

-

Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

-

Cell Lysis and Substrate Addition: Add the caspase assay reagent directly to the wells containing the cells. This reagent typically contains a luminogenic or fluorogenic caspase-3/7 substrate and a cell lysis buffer.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7 in the sample.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow:

Caption: Workflow for the TUNEL assay.

Materials:

-

TUNEL assay kit

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a culture dish.

-

This compound Treatment: Treat the cells with this compound and a vehicle control.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.

-

TUNEL Reaction: Wash the cells again and then incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.

-

Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst.

-

Visualization: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Signaling Pathway of TOPK Inhibition-Induced Apoptosis

Inhibition of TOPK by this compound disrupts downstream signaling pathways that are critical for cell survival and proliferation. While the precise and complete downstream cascade is an area of active research, it is known that TOPK can influence the MAPK/ERK and PI3K/Akt pathways, and its inhibition can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.

References

- 1. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of TOPK Phosphorylation Following OTS964 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers.[1][2][3] Its dysregulation is implicated in promoting tumor growth and progression by enabling cancer cells to bypass cell death signaling and regulatory checkpoints.[1] This makes TOPK an attractive target for cancer-specific therapeutic strategies. OTS964 is a potent and selective small molecule inhibitor of TOPK with a reported IC50 of 28 nM in cell-free assays.[4][5][6][7] Mechanistically, this compound has been shown to induce cytokinesis defects in cancer cells, leading to subsequent apoptosis.[8][9] A key indicator of TOPK activation is its autophosphorylation. Treatment with this compound has been demonstrated to decrease the autophosphorylation of TOPK at Threonine 9.[6]

These application notes provide a detailed protocol for the analysis of TOPK phosphorylation status in cancer cell lines following treatment with this compound, utilizing the Western blot technique.

Data Presentation

The following table summarizes the inhibitory effects of this compound on the growth of various TOPK-positive cancer cell lines, demonstrating its potency across different cancer types.

| Cell Line | Cancer Type | IC50 (nM) |

| LU-99 | Lung Cancer | 7.6 |

| HepG2 | Liver Cancer | 19 |

| Daudi | Burkitt's Lymphoma | 25 |

| MIAPaca-2 | Pancreatic Cancer | 30 |

| A549 | Lung Cancer | 31 |

| UM-UC-3 | Bladder Cancer | 32 |

| HCT-116 | Colon Cancer | 33 |

| MKN1 | Stomach Cancer | 38 |

| MKN45 | Stomach Cancer | 39 |

| 22Rv1 | Prostate Cancer | 50 |

| DU4475 | Breast Cancer | 53 |

| T47D | Breast Cancer | 72 |

| MDA-MB-231 | Breast Cancer | 73 |

Data compiled from multiple sources.[4][6]

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate TOPK-positive cancer cells (e.g., A549, HCT-116, or T47D) in appropriate culture dishes at a density that will allow for 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Drug Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess the temporal effects of this compound on TOPK phosphorylation.

Protein Extraction

-